molecular formula C10H12F3N3 B12359577 5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine

5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine

Cat. No.: B12359577
M. Wt: 231.22 g/mol
InChI Key: GZJDEGBJISYJID-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine is a chemical compound that belongs to the class of pyrazolidines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolidine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted pyrazolidines, pyrazoles, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit the growth of bacteria by interfering with essential enzymatic processes, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound targets bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
  • 3,5-Bis(trifluoromethyl)pyrazole
  • 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide

Uniqueness

5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine is unique due to its specific structural features, including the trifluoromethyl group and the pyrazolidine ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyrazolidin-3-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-4,8-9,15-16H,5,14H2

InChI Key

GZJDEGBJISYJID-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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